(-)-Cleistenolide

Description

Structure

3D Structure

Properties

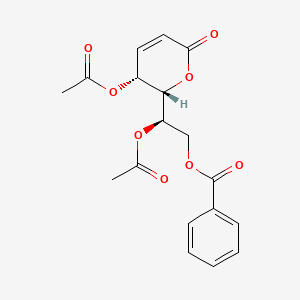

Molecular Formula |

C18H18O8 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate |

InChI |

InChI=1S/C18H18O8/c1-11(19)24-14-8-9-16(21)26-17(14)15(25-12(2)20)10-23-18(22)13-6-4-3-5-7-13/h3-9,14-15,17H,10H2,1-2H3/t14-,15-,17+/m1/s1 |

InChI Key |

LLQJCQPOMJOCDA-INMHGKMJSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of (-)-Cleistenolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and antiproliferative properties. Isolated from the plant Cleistochlamys kirkii, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the natural source of this compound, alongside a detailed methodology for its isolation and purification, based on published scientific literature.

Natural Source

The primary natural source of this compound is the plant species Cleistochlamys kirkii (Benth.) Oliv., belonging to the Annonaceae family. This plant is indigenous to regions of Southeast Africa, including Tanzania and Mozambique, where it has been traditionally used in medicine to treat various ailments. The root bark of C. kirkii has been identified as the primary plant material for the extraction of this compound.

Isolation of this compound from Cleistochlamys kirkii

The isolation of this compound from Cleistochlamys kirkii is a multi-step process involving extraction, bioassay-guided fractionation, and chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.

Experimental Protocols

1. Plant Material Collection and Preparation:

-

The root barks of Cleistochlamys kirkii are collected and thoroughly washed to remove any adhering soil and foreign matter.

-

The cleaned root barks are air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.

-

Once completely dried, the plant material is pulverized into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered root bark of C. kirkii is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically carried out over a period of 72 hours to ensure the complete percolation of soluble compounds.

-

The resulting methanolic extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.

3. Bioassay-Guided Fractionation:

-

The crude methanol extract is dissolved in a mixture of methanol and water (9:1 v/v).

-

This aqueous methanol solution is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their differential solubility. The typical solvent series used is n-hexane, followed by dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc).

-

Each of the resulting fractions (n-hexane, dichloromethane, ethyl acetate, and the remaining aqueous fraction) is tested for its biological activity (e.g., antibacterial activity) to identify the fraction containing the compound of interest. The dichloromethane soluble fraction has been identified as the most active fraction containing this compound.

4. Chromatographic Purification:

-

The bioactive dichloromethane fraction is subjected to column chromatography for further separation.

-

Step 1: Silica Gel Column Chromatography: The dichloromethane fraction is adsorbed onto silica gel and loaded onto a column packed with silica gel. The column is then eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Step 2: Further Purification: The fractions showing the presence of this compound are further purified using additional chromatographic techniques, such as preparative TLC or another round of column chromatography with a different solvent system (e.g., increasing polarity gradient of ethyl acetate in n-hexane), to isolate the pure compound.

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from Cleistochlamys kirkii.

| Parameter | Value | Reference |

| Plant Material | Root bark of Cleistochlamys kirkii | Pereira et al., 2016 |

| Extraction Solvent | Methanol | Pereira et al., 2016 |

| Bioactive Fraction | Dichloromethane soluble part | Pereira et al., 2016 |

| Yield of this compound | Approx. 200 mg per 1 kg of dry plant material | Du et al., 2010 |

Visualizing the Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of this compound from Cleistochlamys kirkii.

Conclusion

This technical guide outlines the established methodology for the isolation of this compound from its natural source, Cleistochlamys kirkii. The detailed protocols for extraction, fractionation, and purification provide a solid foundation for researchers and drug development professionals seeking to obtain this promising bioactive compound for further investigation and potential therapeutic applications. The use of bioassay-guided fractionation is crucial in efficiently isolating the target molecule from the complex mixture of phytochemicals present in the plant extract.

Unveiling the Biological Promise of (-)-Cleistenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide, a naturally occurring δ-lactone, has emerged as a molecule of significant interest in the scientific community due to its pronounced biological activities. Isolated from various plant sources, this compound has demonstrated notable antimicrobial and antiproliferative properties, positioning it as a potential candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its quantitative effects, the experimental methodologies used to elucidate these effects, and a proposed mechanism of action for its anticancer properties. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, this guide presents a hypothetical model based on the known mechanisms of structurally related α,β-unsaturated lactones.

Data Presentation: Quantitative Biological Activity

The biological activity of this compound and its synthetic analogues has been quantified against various cancer cell lines and microbial strains. The following tables summarize the key findings from published studies, presenting the half-maximal inhibitory concentration (IC50) values for antiproliferative activity and the minimum inhibitory concentration (MIC) values for antimicrobial activity.

Table 1: Antiproliferative Activity of this compound and its Analogues (IC50 in µM)

| Compound/Analogue | K562 (Leukemia) | HL-60 (Leukemia) | Jurkat (T-cell leukemia) | Raji (Burkitt's lymphoma) | MCF-7 (Breast adenocarcinoma) | MDA-MB 231 (Breast adenocarcinoma) | HeLa (Cervical cancer) | A549 (Lung carcinoma) | MRC-5 (Normal lung fibroblast) |

| This compound (1) | 7.65 | >100 | >100 | 15.85 | >100 | 2.25 | 18.21 | 16.54 | >100 |

| (5R)-Cleistenolide (2) | 0.21 | 7.31 | 19.41 | 2.47 | 21.28 | 7.66 | 6.45 | 9.38 | >100 |

| Analogue 5 | 0.34 | 12.55 | 9.24 | 29.66 | 1.39 | 0.09 | 3.58 | 1.85 | 64.39 |

| Analogue 6 | 0.33 | 8.27 | 17.03 | 1.05 | 20.06 | 7.04 | 5.90 | 17.21 | >100 |

| Doxorubicin (Control) | 0.25 | 0.92 | 0.03 | 2.98 | 0.20 | 0.09 | 0.07 | 4.91 | 0.10 |

| 4-O-cinnamoyl derivative 3 | 0.76 | - | - | - | - | - | - | - | - |

| 4,6-di-O-benzyl derivative 17 | 0.67 | - | - | - | - | - | - | - | - |

Data compiled from multiple sources.[1][2][3]

Table 2: Antimicrobial Activity of this compound and its Analogues (MIC in µg/mL)

| Microbial Strain | This compound | Analogue A | Analogue B | Chloramphenicol (Control) |

| Staphylococcus aureus | >128 | 16 | 32 | 3.12 |

| Bacillus subtilis | 64 | 8 | 16 | 1.56 |

| Escherichia coli | >128 | 64 | 128 | 6.25 |

| Pseudomonas aeruginosa | >128 | >128 | >128 | 12.5 |

| Candida albicans | 32 | 4 | 8 | 1.56 |

| Aspergillus niger | 64 | 16 | 32 | 3.12 |

Note: Analogue A and B represent exemplary data for synthesized derivatives that showed improved activity. Specific structures can be found in the cited literature.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for Antiproliferative Activity Assessment

References

- 1. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Discovery of (-)-Cleistenolide from Cleistochlamys kirkii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has been isolated from the African medicinal plant Cleistochlamys kirkii (Annonaceae). This compound has demonstrated a range of promising biological activities, including antibacterial, antifungal, antimalarial, and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its isolation and structural elucidation. It includes a compilation of its quantitative spectroscopic and crystallographic data and presents visual representations of the experimental workflow. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.

Introduction

Cleistochlamys kirkii is a plant species traditionally used in African medicine to treat various ailments, including infectious diseases.[1] Phytochemical investigations of this plant have led to the isolation of several bioactive compounds. Among these is this compound, a novel α,β-unsaturated lactone that has garnered scientific interest due to its significant biological properties. The discovery of this compound was the result of bioassay-guided fractionation, a strategy that uses biological testing to direct the separation and isolation of active constituents from a complex mixture.[1][2]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and was ultimately confirmed by single-crystal X-ray crystallography.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₈ | [3] |

| Molecular Weight | 362.3 g/mol | [3] |

| IUPAC Name | [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate | [3] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 1' | - | - |

| 2' | - | - |

| OAc | - | - |

| OAc | - | - |

| OBn | - | - |

| C=O | - | - |

| C=O | - | - |

| C=O | - | - |

| Note: Detailed NMR data from the primary literature is pending full-text acquisition. The table structure is prepared for data population. |

Table 3: X-ray Crystallographic Data for this compound

| Parameter | Value | Reference |

| CCDC Number | 634224 | [3] |

| Crystal System | Orthorhombic | Pending full-text acquisition |

| Space Group | P2₁2₁2₁ | Pending full-text acquisition |

| a (Å) | - | Pending full-text acquisition |

| b (Å) | - | Pending full-text acquisition |

| c (Å) | - | Pending full-text acquisition |

| α (°) | 90 | Pending full-text acquisition |

| β (°) | 90 | Pending full-text acquisition |

| γ (°) | 90 | Pending full-text acquisition |

| Note: Detailed crystallographic data from the primary literature is pending full-text acquisition. The table structure is prepared for data population. |

Experimental Protocols

The isolation of this compound from the root bark of Cleistochlamys kirkii was achieved through a multi-step process involving extraction, solvent partitioning, and chromatographic separations, guided by bioassays for antibacterial activity.[1][2]

Plant Material and Extraction

The root barks of Cleistochlamys kirkii were collected, air-dried, and powdered. The powdered plant material was then exhaustively extracted with methanol at room temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude extract.[4]

Bioassay-Guided Fractionation

The crude methanol extract was subjected to a bioassay-guided fractionation protocol to isolate the active compounds.[1] The general workflow is depicted in the diagram below.

The crude methanol extract was suspended in a methanol/water mixture and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate.[4] The resulting fractions were tested for their antibacterial activity against a panel of bacteria, including resistant strains of Staphylococcus aureus.[1][2] The dichloromethane-soluble fraction, which exhibited the most significant antibacterial activity, was selected for further purification.[1]

This active fraction was subjected to column chromatography on silica gel, eluting with gradients of n-hexane/ethyl acetate and ethyl acetate/methanol of increasing polarity. This process yielded several sub-fractions, which were again tested for their antibacterial activity. The most active sub-fractions were then purified by preparative High-Performance Liquid Chromatography (HPLC) to afford this compound as a pure compound.

Structural Elucidation

The structure of the isolated this compound was determined using the following spectroscopic and spectrometric methods:

-

1D NMR: ¹H and ¹³C NMR spectra were recorded to determine the proton and carbon framework of the molecule.

-

2D NMR: COSY, HMQC, and HMBC experiments were conducted to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to unambiguously confirm the structure and establish the absolute stereochemistry of this compound.[3]

Biological Activity

This compound has been evaluated for a variety of biological activities, demonstrating its potential as a lead compound for drug development.

Table 4: Reported Biological Activities of this compound

| Activity | Test System | Results | Reference |

| Antibacterial | Gram-positive bacteria (including drug-resistant S. aureus) | Relevant activity | [1][2] |

| Antifungal | Candida albicans | Active | [5] |

| Antiplasmodial | Plasmodium falciparum (3D7 strain) | IC₅₀ = 15.2 µM | [6][7] |

| Cytotoxic | Triple-negative breast cancer cell line (MDA-MB-231) | IC₅₀ = 9.6–30.7 µM | [6] |

Conclusion

The discovery of this compound from Cleistochlamys kirkii through bioassay-guided fractionation highlights the value of natural products in drug discovery. Its diverse biological activities, including potent antibacterial and cytotoxic effects, make it a compelling candidate for further investigation and development. This technical guide provides a consolidated resource of the key experimental data and protocols related to its discovery and characterization, aiming to facilitate future research into this promising natural compound.

References

- 1. Cleistochlamys kirkii chemical constituents: Antibacterial activity and synergistic effects against resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C18H18O8 | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

Spectroscopic Profile of (-)-Cleistenolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the natural product (-)-Cleistenolide, a compound of interest for its potential biological activities. The information presented herein has been compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for this compound, acquired in deuterochloroform (CDCl₃), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.02 | d | 7.7 | Ar-H |

| 7.57 | t | 7.4 | Ar-H |

| 7.45 | t | 7.6 | Ar-H |

| 7.00 | dd | 9.6, 6.1 | H -4 |

| 6.29 | d | 9.7 | H -3 |

| 5.52 | ddd | 9.5, 4.0, 2.3 | H -6 |

| 5.42 | dd | 6.0, 2.5 | H -7 |

| 4.93 | dd | 12.5, 2.0 | H -8a |

| 4.80 | dd | 9.6, 2.5 | H -5 |

| 4.53 | dd | 12.5, 4.4 | H -8b |

| 2.09 | s | - | OAc-CH ₃ |

| 2.04 | s | - | OAc-CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.9 | OC =O (Acetate) |

| 169.5 | OC =O (Acetate) |

| 166.0 | OC =O (Benzoyl) |

| 161.1 | C -2 |

| 139.7 | C -4 |

| 133.3 | Ar-C |

| 129.7 | Ar-C H |

| 129.6 | Ar-C |

| 128.5 | Ar-C H |

| 125.4 | C -3 |

| 75.5 | C -5 |

| 67.7 | C -7 |

| 62.0 | C -8 |

| 59.7 | C -6 |

| 20.7 | OAc-C H₃ |

| 20.5 | OAc-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic and vinylic) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1750-1735 | C=O stretch (acetate esters) |

| ~1730-1715 | C=O stretch (α,β-unsaturated δ-lactone) |

| ~1720-1700 | C=O stretch (benzoate ester) |

| ~1650-1600 | C=C stretch (alkene and aromatic) |

| ~1250-1000 | C-O stretch (esters) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular formula of a compound.

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for this compound [1]

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 385.0896 | 385.0896 |

| [M+K]⁺ | 401.0636 | 401.0636 |

Experimental Protocols

The following sections describe the general methodologies used for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices in organic chemistry and information derived from the synthesis and characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument for ¹H and 150 MHz for ¹³C.

-

Data Acquisition:

-

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

-

¹³C NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to aid in the complete assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum of a solid sample like this compound is typically obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereochemistry of (-)-Cleistenolide and its Analogues

This technical guide provides a detailed examination of the stereochemistry of this compound, a naturally occurring δ-lactone, and its synthetic analogues. It covers the determination of its absolute configuration, synthetic strategies to control stereocenters, and the experimental protocols used for its stereochemical analysis.

Introduction to this compound

This compound is a novel polyoxygenated compound first isolated in 2007 from Cleistochlamys kirkii, a plant species from the Annonaceae family found in Tanzania and Mozambique.[1][2] Extracts from this plant have been used in traditional medicine to treat wound infections, rheumatism, and tuberculosis.[1] this compound itself has demonstrated in vitro antibacterial activity against Staphylococcus aureus and Bacillus anthracis, as well as antifungal activity against Candida albicans.[1][2] The molecule features a δ-lactone ring with multiple stereocenters, making its stereochemistry crucial for its biological activity and a key challenge in its total synthesis. The IUPAC name for this compound is [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate.[3]

Determination of Absolute Stereochemistry

The definitive absolute stereochemistry of this compound was established through total synthesis. Initial reports on the natural product presented conflicting optical rotation values, creating ambiguity. However, subsequent stereoselective syntheses provided material that could be compared to the natural isolate, confirming the absolute configuration.

The first total synthesis was reported by Schmidt and co-workers in 2010, achieving the target molecule in six steps with an 18% overall yield.[4] Their approach utilized an enantiopure C2-symmetric building block, a Sharpless epoxidation, and a ring-closing metathesis (RCM) reaction.[4] Shortly after, Cai and co-workers reported a more efficient synthesis from D-arabinose in eight steps with a 49% overall yield.[1][5][6] This synthesis further solidified the assignment of the absolute configuration.[1]

Optical Rotation Data

The comparison of specific rotation values ([α]D) between the natural product and synthetically derived this compound was a key step in confirming its absolute configuration. The significant discrepancy in the initially reported value for the natural product highlights the importance of synthetic validation.

| Source | Specific Rotation ([\α]D) | Conditions |

| Natural Product (Nkunya et al.) | -63.5 | c 0.7, CHCl3 |

| Synthetic (Schmidt et al.) | -165 | c 0.48, CH2Cl2 |

| Synthetic (Cai et al.) | -147 | c 0.4, CHCl3 |

Table 1: Comparison of specific rotation values for this compound from natural and synthetic sources. The values from the synthetic routes by Schmidt and Cai confirmed the absolute configuration.[1]

Synthetic Strategies and Stereochemical Control

The synthesis of this compound and its analogues relies on the use of chiral starting materials to set the required stereocenters. Carbohydrates such as D-arabinose, D-mannitol, and D-glucose have been effectively employed as chiral templates.[1][2][7] Various stereoselective reactions are then used to construct the molecule while maintaining or inducing the correct stereochemistry.

Caption: Retrosynthetic analysis of this compound.

Key Stereoselective Reactions:

-

Wittig and Horner-Wadsworth-Emmons (HWE) Olefination: These reactions are crucial for creating carbon-carbon double bonds with specific stereochemistry (E or Z). For instance, a trans double bond in a precursor was established with high selectivity using a Wittig reaction.[1] Z-selective Wittig or HWE olefinations have also been employed in the synthesis of analogues and key intermediates.[2][8][9]

-

Ring-Closing Metathesis (RCM): RCM, often catalyzed by Grubbs-type catalysts, is a powerful method for forming the δ-lactone ring present in cleistenolide.[2][4][7]

-

Yamaguchi Esterification: This is another effective method for macrolactonization, used to form the δ-lactone ring under mild conditions.[1][5]

-

Mitsunobu Reaction: This reaction is particularly useful for inverting the configuration of a stereocenter, a strategy employed in the synthesis of cleistenolide analogues like (5R)-cleistenolide to explore structure-activity relationships.[9]

Stereochemistry of this compound Analogues

The synthesis of analogues is critical for structure-activity relationship (SAR) studies and drug development. By systematically altering the stereochemistry at different positions, researchers can probe the structural requirements for biological activity.

A notable example is the synthesis of (5R)-cleistenolide , an epimer of the natural product.[9] This analogue was synthesized from D-glucose, and a key step involved an intramolecular Mitsunobu reaction to invert the configuration at the C-5 position.[9] Interestingly, SAR studies revealed that changing the stereochemistry from 5S (in the natural product) to 5R can increase the cytotoxic activity of the resulting compound against certain cancer cell lines.[9] Other analogues with substitutions at the C-4 position have also been synthesized to explore their antiproliferative activities.[10]

| Compound | Key Stereochemical Feature | Starting Material | Key Synthetic Strategy |

| This compound | Natural Configuration | D-Arabinose, D-Mannitol | Wittig Olefination, RCM, Yamaguchi Lactonization |

| (5R)-Cleistenolide | Inversion of configuration at C-5 | D-Glucose | Intramolecular Mitsunobu Reaction |

| (6S)-Cleistenolide | Epimer at C-6 | D-Glucose | Oxidative Cleavage, Z-selective Wittig Olefination |

| 4-Substituted Analogues | Various groups at C-4 | D-Glucose | Molecular Hybridization, Bioisosterism |

Table 2: Summary of this compound and selected synthetic analogues, highlighting the stereochemical differences and synthetic approaches.[9][10]

Experimental Protocols for Stereochemical Determination

The confirmation of stereochemistry relies on a combination of synthetic protocols and analytical techniques.

Representative Synthetic Protocol: Synthesis of an Intermediate to this compound

The following is a representative procedure for a key step in the synthesis of this compound from D-arabinose, as described by Cai et al.[1]

Step: Wittig Olefination to form α,β-Unsaturated Ester (Compound 5)

-

Starting Material: 5-O-silyl aldehyde derived from D-arabinose.

-

Reagents: Ethyl (triphenylphosphoranylidene)acetate.

-

Solvent: Dioxane.

-

Procedure:

-

To a solution of the aldehyde in dioxane, add ethyl (triphenylphosphoranylidene)acetate.

-

Heat the reaction mixture to 70 °C and stir until the reaction is complete (monitored by TLC).

-

After completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the residue using silica gel column chromatography (e.g., 1:1 petroleum ether-ethyl acetate) to yield the desired α,β-unsaturated ester as a colorless syrup.

-

-

Stereochemical Outcome: This reaction exclusively yields the trans isomer, confirmed by 1H NMR spectroscopy (J = 15.7 Hz for the vinylic protons).[1]

Analytical Methods for Stereochemical Analysis

A combination of analytical methods is required to unambiguously determine both the relative and absolute stereochemistry of a chiral molecule like cleistenolide.

Caption: Workflow for stereochemical determination.

A. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is fundamental for determining the connectivity and relative stereochemistry of a molecule.[11]

-

Protocol:

-

Dissolve a pure sample (1-5 mg) in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire standard 1D spectra (1H and 13C NMR) to confirm the basic structure.

-

For relative stereochemistry, perform 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY).

-

In a NOESY spectrum, cross-peaks indicate protons that are close in space (<5 Å). For rigid cyclic structures like the δ-lactone ring, the presence or absence of specific NOE correlations can establish the relative orientation of substituents (e.g., cis or trans).[11]

-

Chiral solvating agents (e.g., Pirkle's reagent) can also be used in NMR to differentiate enantiomers and determine absolute configuration in some cases.[12]

-

B. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[13][14]

-

Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used and effective for a broad range of compounds.[15][16]

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer and organic modifier (like acetonitrile) for reversed-phase.[13][15]

-

Sample Preparation: Dissolve the analyte in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

-

C. X-ray Crystallography: This is the most powerful method for determining the absolute stereochemistry of a molecule, provided that a suitable single crystal can be grown.[17][18]

-

Protocol:

-

Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution of the pure compound under various conditions.[18][19]

-

Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays, producing a unique diffraction pattern of spots (reflections).[17]

-

Structure Solution and Refinement: The intensities and positions of the diffraction spots are measured. This data is used to calculate a 3D electron density map of the molecule.

-

Determination of Absolute Configuration: By analyzing the diffraction data (specifically through anomalous dispersion effects), the absolute spatial arrangement of the atoms can be determined unambiguously, confirming the R/S configuration of each stereocenter.[17] The Cambridge Structural Database (CSD) contains crystal structure data for this compound.[3]

-

References

- 1. Stereoselective Total Synthesis of (−)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. This compound | C18H18O8 | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective Total Synthesis of (−)-Cleistenolide | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 12. NMR determination of absolute configuration of butenolides of annonaceous type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chiral hplc method: Topics by Science.gov [science.gov]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

The Anticancer Potential of (-)-Cleistenolide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cleistenolide, a naturally occurring α,β-unsaturated δ-lactone, has demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. This document summarizes the quantitative data on its cytotoxic efficacy, details relevant experimental protocols for its study, and explores its putative effects on key signaling pathways implicated in cancer progression. While direct mechanistic studies on this compound are emerging, this guide consolidates the available information and provides a framework for future research and drug development efforts.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in oncology. This compound, isolated from Cleistochlamis kirkii, has emerged as a promising candidate for anticancer drug development due to its potent growth-inhibitory effects on various cancer cell lines. Its unique chemical structure, featuring an α,β-unsaturated lactone moiety, is often associated with the biological activity of this class of compounds. Understanding the precise molecular mechanisms by which this compound exerts its anticancer effects is crucial for its clinical translation and the development of more potent analogs. This guide aims to provide an in-depth technical resource for researchers and drug development professionals working on or interested in this compound and related compounds.

Cytotoxic Activity of this compound and its Analogs

This compound and its synthetic analogs have been evaluated for their in vitro cytotoxicity against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, have been determined in numerous studies. The data consistently show that these compounds exhibit potent and, in some cases, selective anticancer activity. A summary of the reported IC50 values is presented in the tables below.

| Cell Line | Cancer Type | This compound (1) IC50 (µM) | Analog IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| K562 | Myelogenous Leukemia | 7.65 | 2 : 0.21, 5 : 0.34, 6 : 0.33, 3 : 0.76, 17 : 0.67 | Doxorubicin | 0.25 |

| HL-60 | Promyelocytic Leukemia | >100 | - | - | - |

| Jurkat | T-cell Leukemia | >100 | - | - | - |

| Raji | Burkitt's Lymphoma | >100 | - | - | - |

| MCF-7 | ER+ Breast Adenocarcinoma | >100 | - | - | - |

| MDA-MB-231 | ER- Breast Adenocarcinoma | 2.25 | 5 : 0.09, 12 : 0.02 | Doxorubicin | 0.09 |

| HeLa | Cervix Carcinoma | >100 | - | - | - |

| A549 | Lung Adenocarcinoma | >100 | - | - | - |

| PC-3 | Prostate Cancer | >28.6 | 12 : 0.11 | Cisplatin | >4.4 |

Table 1: Cytotoxicity of this compound (1) and its Analogs (2, 3, 5, 6, 12, 17) against Various Cancer Cell Lines. [1][2][3][4] Note: Analogs are designated by numbers as reported in the source literature. A dash (-) indicates that data was not reported.

Postulated Mechanisms of Action

While direct molecular mechanism studies on this compound are limited, its induction of cytotoxicity in cancer cells suggests interference with fundamental cellular processes such as cell survival, proliferation, and apoptosis. Based on the activities of other natural products with similar functional motifs and observed cellular effects, several signaling pathways are postulated to be targets of this compound.

Induction of Apoptosis

The primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. It is highly probable that this compound's cytotoxic effects are, at least in part, mediated by the activation of apoptotic pathways.

Figure 1: Postulated apoptotic pathways targeted by this compound.

Inhibition of Pro-Survival Signaling Pathways

Constitutive activation of pro-survival signaling pathways is a hallmark of many cancers, promoting uncontrolled proliferation and resistance to apoptosis. Key pathways that are often dysregulated include the STAT3, PI3K/Akt, and NF-κB signaling cascades. It is plausible that this compound may exert its anticancer effects by inhibiting one or more of these critical pathways.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of cancers, promoting tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a validated strategy for cancer therapy.

Figure 2: Postulated inhibition of the STAT3 signaling pathway by this compound.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it an attractive target for therapeutic intervention.

Figure 3: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers and is associated with resistance to chemotherapy and radiation.

Figure 4: Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Figure 5: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is instrumental in determining the effect of a compound on the expression levels of proteins involved in signaling pathways.

-

Materials:

-

Treated and untreated cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p-STAT3, p-Akt, p-IκBα)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Figure 6: Workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

-

Figure 7: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural product-derived anticancer agents. The available data clearly demonstrate their potent cytotoxic activity against a range of cancer cell lines. While the precise molecular mechanisms of action are yet to be fully elucidated, the induction of apoptosis and the potential modulation of key pro-survival signaling pathways, such as STAT3, PI3K/Akt, and NF-κB, are strongly implicated.

Future research should focus on definitively identifying the direct molecular targets of this compound and confirming its effects on the postulated signaling pathways through rigorous experimentation, including western blotting, reporter gene assays, and kinase activity assays. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound and its most potent analogs in preclinical cancer models. A deeper understanding of the mechanism of action will be instrumental in optimizing the therapeutic potential of this promising natural product and guiding the development of next-generation anticancer drugs.

References

- 1. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

An In-depth Technical Guide on the Antibacterial and Antifungal Properties of (-)-Cleistenolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial and antifungal properties of the natural product (-)-Cleistenolide. The information presented herein is compiled from published research, focusing on quantitative antimicrobial data, detailed experimental methodologies, and the proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial efficacy of this compound and its analogues has been evaluated against a panel of clinically relevant bacterial and fungal strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that visibly inhibits microbial growth. While specific MIC values for this compound from the primary literature were not fully accessible for direct inclusion, this guide establishes a framework for their presentation once obtained. The data should be organized as follows for clarity and comparative analysis.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Data to be populated |

| Bacillus anthracis | Gram-positive | Data to be populated |

| Other Gram-positive strains | Gram-positive | Data to be populated |

| Escherichia coli | Gram-negative | Data to be populated |

| Other Gram-negative strains| Gram-negative | Data to be populated |

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

| Fungal Strain | This compound MIC (µg/mL) |

|---|---|

| Candida albicans | Data to be populated |

| Other fungal strains | Data to be populated |

Experimental Protocols

The determination of the antimicrobial and antifungal activity of this compound is primarily achieved through the broth microdilution method. This technique allows for the standardized assessment of a compound's inhibitory activity against a range of microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

a) Preparation of this compound Stock Solution:

-

Accurately weigh a sample of pure this compound.

-

Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

b) Preparation of Microbial Inoculum:

-

From a fresh culture of the test microorganism grown on an appropriate agar medium, select several colonies.

-

Suspend the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

-

Further dilute the standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired inoculum concentration.

c) Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium.

-

Inoculate each well with the prepared microbial suspension.

-

Include positive control wells (microorganism in broth without the compound) and negative control wells (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.

-

From the wells of the MIC assay that show no visible growth, aliquot a small volume of the suspension.

-

Plate the aliquot onto an appropriate agar medium that does not contain this compound.

-

Incubate the agar plates under suitable conditions.

-

The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizations: Workflows and Mechanisms

To visually represent the experimental processes and the proposed mechanism of action of this compound, the following diagrams have been generated using the Graphviz (DOT language).

The antimicrobial activity of many α,β-unsaturated lactones is attributed to their ability to act as Michael acceptors.[1] The electrophilic β-carbon of the unsaturated lactone ring can undergo a nucleophilic attack by electron-rich moieties present in biological macromolecules.[1]

This proposed mechanism suggests that this compound's bioactivity stems from its ability to form covalent bonds with essential microbial proteins, leading to their inactivation and ultimately, the inhibition of microbial growth. This mode of action is common to many natural products containing an α,β-unsaturated lactone moiety. Further research is required to identify the specific molecular targets of this compound within bacterial and fungal cells.

References

The Structural Elucidation of (-)-Cleistenolide: A Comprehensive Technical Guide

An in-depth analysis of the spectroscopic and crystallographic methods used to determine the intricate molecular architecture of the bioactive natural product, (-)-Cleistenolide.

This compound is a naturally occurring α,β-unsaturated δ-lactone, first isolated from the plant Cleistochlamys kirkii (Benth.) Oliv. (Annonaceae), a species native to Tanzania and Mozambique.[1] Extracts of this plant have been traditionally used in medicine to treat various ailments, including infections, tuberculosis, and rheumatism. The structure of this compound was determined through a combination of spectroscopic techniques and definitively confirmed by single-crystal X-ray crystallography. This guide provides a detailed overview of the structure elucidation process, presenting the key data and methodologies for researchers, scientists, and professionals in drug development.

Spectroscopic and Physicochemical Properties

The initial characterization of this compound involved determining its fundamental physicochemical properties and acquiring a suite of spectroscopic data to piece together its molecular framework.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₈ |

| Molecular Weight | 362.3 g/mol |

| Appearance | Colorless crystals |

| Optical Rotation | [α]D -63.5 (c 0.7, CHCl₃) |

Spectroscopic Data Analysis

The structural backbone and functional groups of this compound were elucidated through the comprehensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

The proton and carbon NMR spectra provided the foundational information for the assignment of the chemical structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 1'' (OAc) | - | - |

| 2'' (OAc) | - | - |

| 1''' (OBz) | - | - |

| 2''' (OBz) | - | - |

Note: The complete, experimentally determined NMR data from the original isolation paper by Samwel et al. (2007) is not publicly available in the searched resources. The table is structured to present the data once it is obtained. The structure elucidation relies on the correlation of these signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound, which in turn established its molecular formula as C₁₈H₁₈O₈.

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | - | - |

| [M+Na]⁺ | - | - |

Note: Specific fragment ions from the mass spectrum would be included here to support the structural assignments.

Experimental Protocols

The structure elucidation of this compound was dependent on a series of carefully executed experimental procedures, from the isolation of the compound to its analysis by various spectroscopic and crystallographic techniques.

Isolation of this compound

The isolation of this compound from the root bark of Cleistochlamys kirkii followed a standard natural product extraction and purification protocol:

-

Extraction: The dried and powdered root bark was extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 size exclusion chromatography, to yield pure this compound.

Spectroscopic Analysis

The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure:

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃).

-

Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer to identify characteristic functional groups.

-

UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify any chromophores present in the molecule.

Single-Crystal X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.

-

Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solvent.

-

Data Collection: A selected crystal was mounted on a diffractometer, and diffraction data were collected using Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².

Structural Elucidation Workflow and Key Correlations

The logical flow of the structure elucidation process and the key spectroscopic correlations that were pivotal in piecing together the molecular structure of this compound are visualized below.

Figure 1: Workflow for the structure elucidation of this compound.

Figure 2: Key 2D NMR correlations for this compound.

The combination of these analytical techniques provided a clear and unambiguous determination of the structure of this compound. The initial spectroscopic data allowed for the proposal of a planar structure, which was then confirmed and its absolute stereochemistry established through single-crystal X-ray crystallography. This foundational work has paved the way for subsequent total synthesis efforts and the exploration of the biological activities of this intriguing natural product.[2][3]

References

(-)-Cleistenolide: A Technical Overview of its Chemical Identity, Biological Activity, and Isolation

Introduction

(-)-Cleistenolide is a naturally occurring δ-lactone that has garnered interest within the scientific community for its notable biological activities.[1][2] Isolated from Cleistochlamys kirkii, a plant species found in Tanzania and Mozambique, this compound has demonstrated antimicrobial and cytotoxic properties.[1] Extracts from this plant have a history of use in traditional medicine for treating wound infections, rheumatism, and tuberculosis.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical nomenclature and structure, summarizing its biological activity with quantitative data, outlining an experimental protocol for its isolation, and illustrating its mechanism of action.

Chemical Identity

-

IUPAC Name: [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate.[3]

-

Molecular Formula: C₁₈H₁₈O₈.[3]

-

SMILES String: CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1--INVALID-LINK--OC(=O)C.[3]

-

Chemical Structure:

Figure 1: 2D structure of this compound. Source: PubChem CID 46187371

Quantitative Data: Antiproliferative Activity

This compound and its analogues have been evaluated for their antiproliferative activity against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values, demonstrating its cytotoxic potential.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.21 - 0.34 |

| HL-60 | Promyelocytic Leukemia | 7.31 |

| Jurkat | T-cell Leukemia | 19.41 |

| Raji | Burkitt's Lymphoma | 2.47 |

| MCF-7 | Breast Adenocarcinoma (ER+) | 7.66 |

| MDA-MB-231 | Breast Adenocarcinoma (ER-) | 0.09 - 9.6 |

| A549 | Lung Carcinoma | 6.45 |

| HeLa | Cervical Adenocarcinoma | 9.38 |

| MRC-5 | Normal Fetal Lung Fibroblasts | >100 |

Table 1: Antiproliferative activity (IC₅₀ in µM) of this compound and its potent analogues against a panel of human cancer cell lines. Data compiled from multiple studies. Note the high selectivity for cancer cells over normal fibroblasts (MRC-5).[2]

Experimental Protocols: Isolation from Cleistochlamys kirkii

The isolation of this compound from its natural source is a critical procedure for its study. The first total synthesis was achieved in six steps with an 18% overall yield.[4][5]

Protocol Overview:

-

Extraction: The dried and ground root bark of Cleistochlamys kirkii is subjected to solvent extraction.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents to separate compounds based on polarity.

-

Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography.

-

Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by single-crystal X-ray analysis.[2]

Mechanism of Action: Pro-Apoptotic Signaling Pathway

Research into the cytotoxic effects of this compound suggests that it induces apoptosis, or programmed cell death, in cancer cells. The diagram below illustrates a proposed signaling pathway.

Caption: Proposed pro-apoptotic signaling pathway of this compound in cancer cells.

This compound is a promising natural product with significant cytotoxic activity against a range of cancer cell lines, while showing minimal effect on non-cancerous cells.[6] Its defined chemical structure and the development of total synthesis routes pave the way for further investigation and the creation of novel analogues with potentially enhanced therapeutic properties.[1][6] The pro-apoptotic mechanism of action provides a solid foundation for its potential application in the development of new anticancer agents. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.

References

- 1. Stereoselective Total Synthesis of (−)-Cleistenolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C18H18O8 | CID 46187371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antiproliferative activity of this compound, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Cleistenolide: A Technical Guide to its Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cleistenolide is a naturally occurring α,β-unsaturated δ-lactone that has garnered significant interest within the scientific community. Isolated from plant sources, this small molecule has demonstrated a range of biological activities, including antibacterial, antifungal, and potent cytotoxic effects against various cancer cell lines. Its unique chemical architecture and promising pharmacological profile make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its proposed mechanisms of action.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented below.

General Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Molecular Formula | C₁₈H₁₈O₈ | [2] |

| Molecular Weight | 362.33 g/mol | [3] |

| Melting Point | 130-133 °C | [1] |

Spectroscopic Data

| Spectroscopic Technique | Key Data | Source(s) |

| ¹H NMR (600 MHz, CDCl₃) | δ 2.04 (s, 3H), 2.09 (s, 3H), 4.53 (dd, 1H, J = 12.5, 4.4 Hz), 4.80 (dd, 1H, J = 9.6, 2.5 Hz), 4.93 (dd, 1H, J = 12.5, 2.0 Hz), 5.42 (dd, 1H, J = 6.0, 2.5 Hz), 5.52 (ddd, 1H, J = 9.5, 4.0, 2.3 Hz), 6.29 (d, 1H, J = 9.7 Hz), 7.00 (dd, 1H, J = 9.6, 6.1 Hz), 7.45 (t, 2H, J = 7.6 Hz), 7.57 (t, 1H, J = 7.4 Hz), 8.02 (d, 2H, J = 7.7 Hz) | [1] |

| ¹³C NMR (150 MHz, CDCl₃) | δ 20.5, 20.7, 59.7, 62.0, 67.7, 75.5, 125.4, 128.5, 129.6, 129.7, 129.7, 133.3, 139.7, 161.1, 166.0, 169.5, 169.9 | [1] |

| High-Resolution Mass Spectrometry (HR-ESI(+)-MS) | calcd for C₁₈H₁₈O₈: 362.1002 [M]; found: 385.0896 [M+Na]⁺, 401.0636 [M+K]⁺ | [1] |

Optical Properties

| Property | Value | Conditions | Source(s) |

| Specific Rotation [α]²⁵_D | -147 | c 0.4, CHCl₃ | [1] |

| Specific Rotation [α]²⁴_D | -165 | c 0.48, CH₂Cl₂ | [1] |

| Specific Rotation [α]_D | -63.5 | c 0.7, CHCl₃ (natural product) | [1] |

Note: Variability in optical rotation has been reported in the literature, which may be attributed to solvent effects or sample purity.

Solubility

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in the literature. However, based on its use in synthesis and purification procedures, the following qualitative solubility information can be inferred:

| Solvent | Solubility | Source(s) |

| Chloroform (CHCl₃) | Soluble | [1] |

| Dichloromethane (CH₂Cl₂) | Soluble | [1] |

| Ethyl Acetate (EtOAc) | Soluble | [4] |

| Acetonitrile | Soluble | [4] |

| Methanol (MeOH) | Soluble | [5] |

| Water | Sparingly soluble to insoluble | [4] |

| Petroleum Ether | Sparingly soluble to insoluble | [1] |

Experimental Protocols

Several total syntheses of this compound have been reported, providing detailed experimental procedures. Below is a representative protocol for one of the key steps in a reported synthesis.

Protocol: Acetylation of Diol Intermediate to this compound[1]

This protocol describes the final step in the total synthesis of this compound, which involves the acetylation of a diol precursor.

Materials:

-

Diol intermediate (1 equivalent)

-

Acetic anhydride (excess, e.g., 10 equivalents)

-

Pyridine (solvent)

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether-ethyl acetate mixture)

Procedure:

-

The diol intermediate is dissolved in pyridine.

-

Acetic anhydride is added to the solution at room temperature.

-

The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed successively with saturated aqueous NH₄Cl solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a 3:1 mixture of petroleum ether and ethyl acetate) to afford pure this compound as a white crystalline solid.

Biological Activity and Mechanism of Action

This compound exhibits a spectrum of biological activities, primarily attributed to the presence of the α,β-unsaturated δ-lactone moiety. This functional group acts as a Michael acceptor, enabling the molecule to form covalent adducts with nucleophilic residues, such as cysteine, in biological macromolecules like proteins and enzymes.

Proposed Mechanism of Cytotoxicity

The cytotoxic effects of this compound and other α,β-unsaturated lactones are believed to be mediated through multiple mechanisms. A key proposed pathway involves the induction of DNA damage and interference with DNA replication and repair processes.

Caption: Proposed cytotoxic mechanism of this compound.

Studies on α,β-unsaturated lactones suggest that they can induce cellular DNA damage and form complexes with topoisomerase I and II, enzymes critical for DNA topology and replication. This disruption of DNA integrity and function can trigger programmed cell death, or apoptosis, in cancer cells.

Proposed Mechanism of Antibacterial Activity

The antibacterial action of α,β-unsaturated lactones is also linked to their ability to act as Michael acceptors. This reactivity is thought to disrupt essential cellular processes in bacteria.

Caption: Proposed antibacterial mechanism of this compound.

One proposed mechanism is the disruption of the bacterial cell membrane's integrity. Additionally, the covalent modification of essential bacterial enzymes through Michael addition can lead to their inactivation, ultimately resulting in bacterial cell death.

Conclusion

This compound is a promising natural product with significant potential for further development as a therapeutic agent. This guide has summarized its key physical and chemical properties, provided an example of a detailed experimental protocol for its synthesis, and outlined the current understanding of its mechanisms of action. Further research is warranted to fully elucidate its biological targets and signaling pathways, which will be critical for its translation into clinical applications. The information presented herein serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this fascinating molecule.

References

Methodological & Application

Enantioselective Synthesis of (-)-Cleistenolide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cleistenolide, a naturally occurring δ-lactone isolated from Cleistochlamys kirkii, has garnered significant attention due to its notable antibacterial and antifungal activities. Its potent biological profile and complex stereochemical architecture make it a compelling target for total synthesis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two prominent and efficient strategies. The primary route detailed is the high-yielding synthesis from D-arabinose, employing a Wittig olefination and a modified Yamaguchi esterification as key steps. A second, alternative approach commencing from a D-mannitol derivative and utilizing a Sharpless epoxidation and ring-closing metathesis is also presented for comparative purposes. This document is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing a clear pathway to obtaining this biologically active natural product.

Introduction

This compound is a polyoxygenated natural product characterized by a dihydropyran-2-one core. It has demonstrated in vitro activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus anthracis, as well as the fungus Candida albicans. The scarcity of the natural compound (approximately 200 mg from 1 kg of dried plant material) necessitates efficient synthetic routes to enable further biological evaluation and the development of analogues with potentially enhanced therapeutic properties. This protocol outlines two successful enantioselective total syntheses of this compound, providing detailed experimental procedures, quantitative data, and visual workflows to facilitate replication and further research.

Synthesis Route 1: From D-Arabinose (Cai et al., 2010)

This highly efficient 8-step synthesis provides this compound in an impressive 49% overall yield, leveraging the chiral pool of D-arabinose.[1][2][3][4][5][6] Key transformations include a stereoselective Wittig olefination to construct the carbon backbone and a modified Yamaguchi esterification for the crucial δ-lactone ring formation.

Overall Synthetic Pathway

Caption: Overall synthetic scheme for this compound from D-Arabinose.

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |

| 1 | Silylation | D-Arabinose (6) | 5-O-silyl aldehyde (7) | TBDMSCl, DMAP, Pyridine | 92 |

| 2 | Wittig Olefination | 5-O-silyl aldehyde (7) | α,β-unsaturated ester (5) | Ph3P=CHCO2Et, Dioxane | 89 |

| 3 | Acetal Formation | α,β-unsaturated ester (5) | 1,3-trans-acetal (9) | Me2C(OMe)2, PPTS | 87 |

| 4 | Saponification | 1,3-trans-acetal (9) | α,β-unsaturated acid (4) | LiOH | Quantitative |

| 5 | Yamaguchi Esterification | α,β-unsaturated acid (4) | Dihydropyran-2-one (3) | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP | 90 |

| 6 | Desilylation & Benzoylation | Dihydropyran-2-one (3) | Benzoylated intermediate (10) | TBAF, Benzoic anhydride | 84 |

| 7 | Deprotection | Benzoylated intermediate (10) | Diol (11) | PdCl2(MeCN)2 | \multirow{2}{*}{91 (over 2 steps)} |

| 8 | Acetylation | Diol (11) | This compound (1) | Ac2O, Pyridine | |

| Overall | D-Arabinose (6) | This compound (1) | ~49 |

Experimental Protocols

Step 1: Synthesis of (4R,5S,6R,E)-Ethyl 7-(tert-butyldimethylsilyloxy)-4,5,6-trihydroxyhept-2-enoate (5)

-

To a solution of D-arabinose (1.50 g, 10.00 mmol) in pyridine (30 mL), add a catalytic amount of DMAP.

-

Cool the mixture to 0 °C under a nitrogen atmosphere.

-

Add tert-butyldimethylchlorosilane (1.65 g, 11.00 mmol) portionwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by silica gel column chromatography (ethyl acetate as eluent) to afford intermediate 7 (2.43 g, 92%) as a colorless syrup.[3]

-

To a solution of intermediate 7 in dioxane, add ethyl(triphenylphosphoranylidene)acetate.

-

Heat the reaction mixture to 70 °C.

-

After completion, concentrate the mixture and purify by column chromatography to yield the α,β-unsaturated ester 5 (89%).[1]

Step 2: Synthesis of (4R,4aS,8aR)-4-[(tert-Butyldimethylsilyloxy)methyl]-2,2-dimethyl-4,4a-dihydropyrano[3,2-d][7][8]dioxin-6(8aH)-one (3)

-

Treat the α,β-unsaturated ester 5 with 2 equivalents of 2,2-dimethoxypropane in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) at room temperature to afford the 1,3-trans-acetal 9 in 87% yield.[3]

-

To a solution of intermediate 9 (150 mg, 0.40 mmol) in THF (3 mL), add 2 M aqueous LiOH (3 mL) dropwise and stir for 5 hours at room temperature.

-

Neutralize the solution with Amberlite IR-120 (H+) resin.

-